N1-ethyl-N2-(4-fluorophenyl)oxalamide
Description
N1-Ethyl-N2-(4-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by an ethyl group at the N1 position and a 4-fluorophenyl moiety at the N2 position. Oxalamides are known for their hydrogen-bonding capabilities, which drive self-assembly and influence their thermal behavior . These compounds typically exhibit a balance between "hard" hydrogen-bonding segments and "soft" flexible spacers, enabling miscibility in polymer melts and phase separation upon cooling to promote crystallization .
Properties
IUPAC Name |
N-ethyl-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-12-9(14)10(15)13-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRPBMRADLITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-fluorophenyl)oxamide typically involves the reaction of ethylamine with 4-fluorobenzoyl chloride to form N-ethyl-4-fluorobenzamide. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or chloroform. The reactions are typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of N-ethyl-N’-(4-fluorophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-N’-(4-fluorophenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Variations and Thermal Behavior
Oxalamides differ in their end groups and spacer lengths, which critically impact their thermal transitions and nucleation efficiency. Below is a comparison of key oxalamide derivatives from the literature:
Key Observations :
- End Groups: Aromatic end groups (e.g., 4-fluorophenyl) can hinder miscibility in PHB melts compared to aliphatic or polymer-mimetic groups. For instance, compound 2, designed with PHB-like hydroxylhexanamide termini, achieved superior nucleation by enhancing melt-phase compatibility .
- Spacer Length : Shorter spacers (as in compound 2 ) lower phase-separation temperatures, aligning with polymer crystallization windows. The ethyl/4-fluorophenyl variant may require optimized spacer lengths to balance melt dissolution and crystallization kinetics.
Hydrogen Bonding and Self-Assembly
All oxalamides rely on N–H···O hydrogen bonds to form β-sheet-like structures, which template polymer crystallization. For compound 1, these bonds persist until 147.9°C, after which spacer mobility increases, leading to structural reorganization .
Nucleation Efficiency in PHB
Compound 2 increased PHB’s crystallization temperature ($Tc$) by 15–20°C at 0.5 wt% loading, reducing half-time crystallization ($t{0.5}$) from >60 min (neat PHB) to <10 min . Aromatic oxalamides like S336, however, showed minimal PHB nucleation, underscoring the need for end-group tailoring . For the ethyl/4-fluorophenyl derivative, nucleation efficiency would depend on:
Miscibility : Fluorophenyl’s hydrophobicity vs. PHB’s polarity.
Phase Separation : Ability to crystallize near PHB’s $T_m$ (~170–180°C).
Research Findings and Data
Thermal Transitions (DSC)
| Compound | Heating Peaks (°C) | Cooling Peaks (°C) | Notes |
|---|---|---|---|
| 1 | 59.2, 147.9, 203.4 | 192.9, ~7.1 | Multi-step melting/crystallization |
| 2 | Not reported | $T_c$: ~120–135°C | Reduced $t_{0.5}$ in PHB |
Solid-State NMR Insights
- Compound 1 exhibited mobility gradients: rigid oxalamide cores vs. mobile end groups during heating.
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